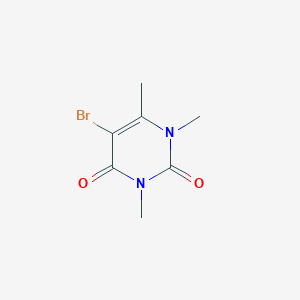

5-Brom-1,3,6-trimethyluracil

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Bromo-1,3,6-trimethyluracil and its derivatives involves multiple steps, including condensation, cyclization, and bromination processes. For instance, a method for synthesizing 5-bromo-3-sec-butyl-6-methyluracil, a related compound, was developed using 2-bromobutane and urea as starting materials. This process resulted in a total yield of 60% and the structure was confirmed through various spectroscopic methods (Ren et al., 2008).

Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3,6-trimethyluracil derivatives has been elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of 5-Bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran, a compound with a similar bromo and trimethyl substitution pattern, was determined, showcasing a trigonally-coordinated sulfur atom and illustrating the impact of bromo and methyl groups on the molecular geometry (Choi et al., 2008).

Chemical Reactions and Properties

5-Bromo-1,3,6-trimethyluracil undergoes various chemical reactions, including electrophilic substitution and coupling reactions. The presence of a bromo group makes it a precursor in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming biaryl compounds. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps, demonstrating the compound's reactivity and utility in organic synthesis (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of 5-Bromo-1,3,6-trimethyluracil, including its melting point, solubility, and crystal structure, have been investigated to understand its stability and behavior in different environments. These properties are crucial for its application in materials science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 5-Bromo-1,3,6-trimethyluracil, such as its acidity, basicity, and reactivity towards nucleophiles and electrophiles, have been studied. The acid-base properties of related compounds, like 5-Hydroxy-1,3,6-trimethyluracil, provide insights into the protonation and deprotonation mechanisms, which are essential for understanding the compound's behavior in chemical reactions (Petrova et al., 2020).

Wissenschaftliche Forschungsanwendungen

Reaktion mit halogenierten Uracilen

5-Brom-1,3,6-trimethyluracil wurde in der Studie über Reaktionen mit halogenierten Uracilen verwendet . In dieser Forschung wurde festgestellt, dass die Behandlung von this compound mit H2SO4 (5 %) in Gegenwart eines Überschusses an KI bei 80 °C für 5 Stunden 1,3,6-trimethyluracil als einziges Produkt ergab .

Elektrophile Ipso-Substitution

Diese Verbindung wurde auf ihre Reaktivität bei der elektrophilen Ipso-Substitution untersucht . Die Forschung ergab, dass ein nukleophiles Agens entweder Hal+ oder das Methylproton aus dem Carbokation abstrahieren kann, das durch Protonierung des Ausgangshalouracils an Position 5 gebildet wird, was die Bildung von zwei Produkten aus dem 5-Bromderivat erklärt .

Reaktion mit Alkylthiolations-Ionen

This compound wurde in der Studie über Reaktionen mit Alkylthiolations-Ionen verwendet . Die Reaktion unter Phasentransferkatalysebedingungen folgt der nukleophilen Substitution und X-philen (Br und S) Eliminierung, um 5-Alkylthio-1,3,6-trimethyluracile, 6-Alkylthiomethyl-1,3-dimethyluracile und 1,3,6-trimethyluracil zu ergeben .

Oxidationskinetik

Die Kinetik der Oxidation von this compound durch Ozon in wässrigen Lösungen wurde untersucht . Die Reaktionen verlaufen nach einer zweiten Ordnung .

Arzneimittelentwicklung

Halogenierte Uracile, einschließlich this compound, sind wichtige Bestandteile in der Arzneimittelentwicklung . Sie werden im menschlichen Körper bei verschiedenen Entzündungen gebildet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2

Zukünftige Richtungen

Halogenated uracils, such as 5-Bromo-1,3,6-trimethyluracil, are important components in drug design . They are formed in the human body in various inflammations . Therefore, the development of synthetic methods for halogenated uracils, their conversions under various conditions, and the study of the mechanisms of these conversions are highly critical problems . Future research may focus on these areas.

Wirkmechanismus

Target of Action

Halogenated uracils, a group to which this compound belongs, are known to be important components in drug design . They are formed in the human body in various inflammations , suggesting they may interact with inflammation-related targets.

Mode of Action

A study has shown that treatment of 5-bromo-1,3,6-trimethyluracil with h2so4 (5%) in the presence of an excess of ki at 80°c for 5 h produced 1,3,6-trimethyluracil . The reaction mechanism probably involved initial protonation of C-5 and formation of a carbonium ion on C-6 followed by cleavage of a halo cation X by I– to release I2 (X = I) or IBr (X = Br) .

Action Environment

The action, efficacy, and stability of 5-Bromo-1,3,6-trimethyluracil can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical agents. For instance, the compound’s reactivity was demonstrated in a reaction with H2SO4 and KI at 80°C .

Eigenschaften

IUPAC Name |

5-bromo-1,3,6-trimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNYZLOAGXCCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164486 | |

| Record name | 5-Bromo-1,3,6-trimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15018-59-4 | |

| Record name | 5-Bromo-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3,6-trimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1,3,6-trimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

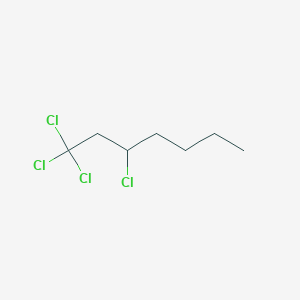

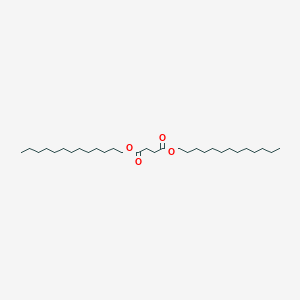

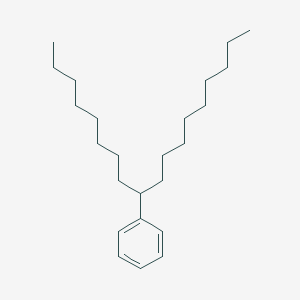

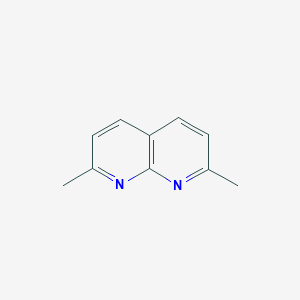

Feasible Synthetic Routes

Q & A

Q1: How does 5-Bromo-1,3,6-trimethyluracil react with nucleophiles like thiolate ions?

A1: Research suggests that 5-Bromo-1,3,6-trimethyluracil can undergo several competing reactions with thiolate ions. These include:

- Single Electron Transfer (SET): This pathway involves the transfer of an electron from the thiolate ion to 5-Bromo-1,3,6-trimethyluracil, potentially leading to radical intermediates and further reactions. []

Q2: Can you explain the concept of "electrophilic ipso-substitution" in the context of uracil derivatives like 5-Bromo-1,3,6-trimethyluracil?

A: "Ipso-substitution" refers to a reaction where a substituent on an aromatic ring is replaced by another group, with the attacking electrophile initially bonding to the same carbon atom as the leaving group. In uracil derivatives, this typically involves the C5 position, where the bromine atom is located in 5-Bromo-1,3,6-trimethyluracil. []

Q3: What happens when 5-Bromo-1,3,6-trimethyluracil reacts with potassium iodide (KI)?

A: The reaction of 5-Bromo-1,3,6-trimethyluracil with KI is a halogen exchange reaction. The bromine atom in 5-Bromo-1,3,6-trimethyluracil is replaced by an iodine atom, forming 5-Iodo-1,3,6-trimethyluracil. [], [] This reaction is driven by the higher reactivity of bromine compared to iodine in nucleophilic substitution reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.